Cas no 1323792-65-9 (1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide)

1-(3-フルオロフェニル)-N-2-(フラン-2-イル)-2-(モルホリン-4-イル)エチルメタンスルホンアミドは、有機合成化学および医薬品開発において重要な中間体として利用される化合物です。その分子構造は、フルオロフェニル基、フラン環、モルホリン環、およびメタンスルホンアミド基を有しており、多様な生物活性を示す可能性があります。特に、フッ素原子の導入により代謝安定性が向上し、モルホリン環の存在が水溶性を高める特性を持ちます。この化合物は、創薬研究におけるリード化合物の最適化や、新規薬剤候補の探索に有用です。

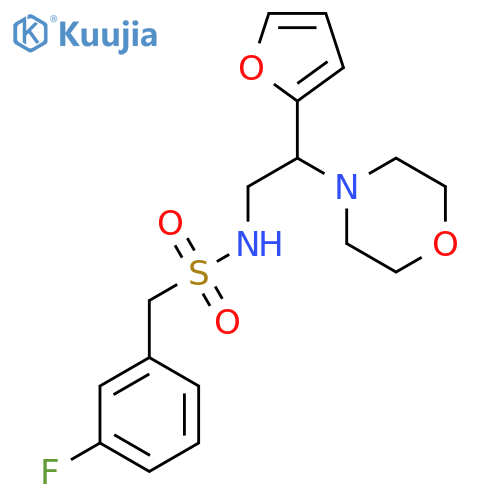

1323792-65-9 structure

商品名:1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide

1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- 1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide

- SR-01000926764

- 1323792-65-9

- 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide

- SR-01000926764-1

- AKOS024531373

- 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide

- 1-(3-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide

- F6089-0805

-

- インチ: 1S/C17H21FN2O4S/c18-15-4-1-3-14(11-15)13-25(21,22)19-12-16(17-5-2-8-24-17)20-6-9-23-10-7-20/h1-5,8,11,16,19H,6-7,9-10,12-13H2

- InChIKey: MGXFISXIPKAIEK-UHFFFAOYSA-N

- ほほえんだ: S(CC1C=CC=C(C=1)F)(NCC(C1=CC=CO1)N1CCOCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 368.12060649g/mol

- どういたいしつりょう: 368.12060649g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6089-0805-4mg |

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide |

1323792-65-9 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6089-0805-50mg |

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide |

1323792-65-9 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6089-0805-20μmol |

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide |

1323792-65-9 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6089-0805-10mg |

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide |

1323792-65-9 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6089-0805-15mg |

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide |

1323792-65-9 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6089-0805-75mg |

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide |

1323792-65-9 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6089-0805-25mg |

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide |

1323792-65-9 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6089-0805-1mg |

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide |

1323792-65-9 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6089-0805-5μmol |

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide |

1323792-65-9 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6089-0805-20mg |

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide |

1323792-65-9 | 20mg |

$99.0 | 2023-09-09 |

1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide 関連文献

-

2. Book reviews

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

1323792-65-9 (1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide) 関連製品

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬